Fluorine Substitution Pattern: 2,4-Difluoro vs. 3,5-Difluoro Regioisomer
The target compound's 2,4-difluoro substitution creates a unique aromatic electronic environment compared to its 3,5-difluoro regioisomer. While the computed LogP (2.33) and TPSA (35.25 Ų) are identical for both molecules due to their shared empirical formula and atom connectivity, the distinct fluorine placement results in a different molecular dipole moment and electrostatic potential map . This directly influences the strength and geometry of intermolecular interactions, such as halogen bonding and pi-stacking, which are critical for molecular recognition.
| Evidence Dimension | Fluorine substitution position on phenyl ring |
|---|---|
| Target Compound Data | Substitution at 2- and 4-positions (ortho/para). SMILES: FC1=CC=C(OCC(N)C(C)C)C(F)=C1. |
| Comparator Or Baseline | 1-(2-Amino-3-methylbutoxy)-3,5-difluorobenzene (CAS 1512633-20-3). Substitution at 3- and 5-positions (meta/meta). SMILES: FC=1C=C(F)C=C(OCC(N)C(C)C)C1. |
| Quantified Difference | No direct comparative biological data available. Physicochemical differentiation is based on a change in fluorine substitution topology. |
| Conditions | Computed 2D molecular properties from vendor datasheets . |
Why This Matters
For scientists probing SAR, this compound is the required tool to isolate the biological effect of an ortho/para-difluoro motif from its meta/meta-difluoro counterpart, an experiment that is impossible with the wrong regioisomer.
